molecular formula C10H15F2NO2 B1482207 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid CAS No. 2098140-57-7

2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid

Cat. No. B1482207
M. Wt: 219.23 g/mol
InChI Key: GLWVTMDFBATWHW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

DFOM has a molecular weight of 219.23 g/mol. Other physical and chemical properties specific to DFOM are not directly available in the literature.

Scientific Research Applications

Synthesis and Catalysis

The research conducted by Juma et al. (2009) illustrates the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles through the acid-catalyzed cyclization of acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids. These compounds serve as intermediates for further chemical transformations, highlighting the role of similar compounds in synthetic pathways Juma et al., 2009.

Materials Science

In the field of materials science, the work by Cha et al. (2003) on the development of a DNA hybridization electrochemical sensor using poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) highlights the application of such compounds in biosensing technologies. This research showcases the potential for using derivatives of 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid in the creation of sensitive and selective biosensors Cha et al., 2003.

Coordination Chemistry

Tekade et al. (2018) investigated the formation of complexes of Sr(II), Cr(II), and Al(III) with ligands including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. This study provides insight into the coordination chemistry of metal ions with compounds related to 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid, demonstrating their potential in the synthesis of new metal-organic frameworks or coordination compounds Tekade et al., 2018.

Novel Synthesis Approaches

Research by Villaume et al. (2001) on the unexpected synthesis of 7-(perfluoroalkyl)-2,3-dihydro-5H-1,4-dioxepin-5-one from [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids underlines the serendipitous discoveries in chemistry that can arise from working with complex molecules such as 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid derivatives. This highlights the unpredictable nature of chemical synthesis and the potential for novel compound discovery Villaume et al., 2001.

Future Directions

Future research could focus on the synthesis, characterization, and application of DFOM and related compounds. Given the biological importance of indole derivatives , DFOM could potentially have interesting applications in medicinal chemistry or other fields.

properties

IUPAC Name

2-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c11-10(12)3-1-2-7-4-13(5-8(7)10)6-9(14)15/h7-8H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWVTMDFBATWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(C1)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid
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2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid
Reactant of Route 3
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid
Reactant of Route 4
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid
Reactant of Route 5
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid
Reactant of Route 6
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid

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